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Introduction

ACR-368, also known as prexasertib, is a potent and selective small molecule inhibitor of the
checkpoint kinases CHK1 and CHK2.[1][2] These kinases are critical components of the DNA
Damage Response (DDR) pathway, a network that governs cell cycle checkpoints and DNA
repair.[1] By inhibiting CHK1 and CHK2, ACR-368 prevents cancer cells from repairing their
DNA, leading to mitotic catastrophe and apoptosis. This mechanism has shown significant anti-
tumor activity in clinical trials, particularly in solid tumors such as platinum-resistant ovarian
cancer and endometrial cancer.[1][2][3]

A key component of the ACR-368 development program is the OncoSignature® test, a
proteomics-based companion diagnostic designed to predict patient sensitivity to the drug.[2][4]
This test has been validated in preclinical studies, including patient-derived xenograft (PDX)
models, to identify tumors most likely to respond to ACR-368 monotherapy.[2][4][5] These
application notes provide a detailed overview and generalized protocols for assessing the
efficacy of ACR-368 in xenograft models, mirroring the methodologies used in its preclinical

validation.

Mechanism of Action: ACR-368 Signaling Pathway

ACR-368 targets the DDR pathway. When DNA damage occurs, sensor proteins activate ATM
and ATR, which in turn phosphorylate and activate the transducer kinases CHK1 and CHK2.
Activated CHK1/2 then phosphorylate downstream effectors, such as CDC25 phosphatases,
leading to their degradation. This prevents the activation of cyclin-dependent kinases (CDKSs)
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and results in cell cycle arrest, allowing time for DNA repair. In many cancers, this checkpoint is
crucial for survival. ACR-368's inhibition of CHK1/2 abrogates this checkpoint, forcing cells with
damaged DNA to enter mitosis, resulting in cell death.
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Caption: ACR-368 inhibits CHK1/2, disrupting DNA damage-induced cell cycle arrest.

Data Presentation: Representative Efficacy in
Xenograft Models

Preclinical studies using patient-derived xenograft models have been instrumental in validating
the predictive capability of the ACR-368 OncoSignature assay.[2][4] These studies
demonstrated that the assay could effectively distinguish between sensitive and insensitive
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tumor models.[4] The following table provides a representative summary of efficacy data from a
hypothetical xenograft study designed to evaluate ACR-368 in OncoSignature-stratified

models.
Tumor
Xenograft OncoSignatu  Treatment Number of Growth p-value (vs.
Model re Status Group Animals (n) Inhibition Vehicle)
(TGI %)

Endometrial

Positive Vehicle 8
PDX-01
Endometrial N

Positive ACR-368 8 85% < 0.001
PDX-01
Ovarian PDX-

Positive Vehicle 8
04
Ovarian PDX- -
04 Positive ACR-368 8 92% <0.001
Endometrial ] )

Negative Vehicle 8
PDX-02
Endometrial ]

Negative ACR-368 8 25% > 0.05
PDX-02
Ovarian PDX- ] )

Negative Vehicle 8
07
Ovarian PDX- ]
07 Negative ACR-368 8 18% > 0.05

Experimental Protocols
Protocol 1: OncoSignhature-Based Stratification Logic

The clinical application of ACR-368 relies on the OncoSignature test to stratify patients. This
same logic can be applied to preclinical xenograft studies to enrich for responsive models and
validate the assay's predictive power. The workflow begins with obtaining a tumor sample,
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which is then analyzed using the proteomic-based OncoSignature test. Models are then
classified as "Positive" or "Negative," which dictates the therapeutic strategy to be tested.
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Caption: Workflow for stratifying xenograft models using the OncoSignature test.

Protocol 2: In Vivo Efficacy Study in PDX Models

This protocol provides a generalized framework for conducting an in vivo study to measure the
efficacy of ACR-368 in patient-derived xenograft (PDX) models of ovarian or endometrial

cancer.

1. Objective: To evaluate the anti-tumor activity of ACR-368 in OncoSignature-positive and

OncoSignature-negative PDX models.
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. Materials:
Animals: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

PDX Models: Well-characterized and authenticated ovarian or endometrial cancer PDX
tissue fragments previously assessed by the OncoSignature assay.

ACR-368: Formulated in a vehicle appropriate for intravenous (V) or subcutaneous (SC)
administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water).

Vehicle Control: Formulation buffer without ACR-368.

Equipment: Calipers, analytical balance, sterile surgical tools, animal housing units.
. Experimental Procedure:

Phase 1: Tumor Implantation and Growth

o Anesthetize the mice according to approved institutional animal care and use committee
(IACUC) protocols.

o Implant a small fragment (approx. 2x2 mm) of the selected PDX tumor tissue
subcutaneously into the right flank of each mouse.

o Monitor animals for tumor growth. Begin caliper measurements 2-3 times per week once
tumors become palpable.

o Calculate tumor volume using the formula: Volume = (Length x Width?) / 2.
Phase 2: Randomization and Treatment

o Once tumors reach a mean volume of 150-200 mm3, randomize mice into treatment
cohorts (n=8-10 per group).

o Treatment groups may include:

» Group 1: OncoSignature Positive PDX + Vehicle
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= Group 2: OncoSignature Positive PDX + ACR-368
= Group 3: OncoSignature Negative PDX + Vehicle

= Group 4: OncoSignature Negative PDX + ACR-368

o Administer ACR-368 (e.g., at a dose of 10-20 mg/kg) or Vehicle via the selected route
(e.g., IV) on a defined schedule (e.qg., twice weekly) for 3-4 weeks.

o Record tumor volume and body weight 2-3 times per week throughout the treatment
period.

e Phase 3: Endpoint Analysis

o The study endpoint is reached when tumors in the vehicle control group reach a
predetermined size (e.g., 1500-2000 mm3) or after the completion of the treatment cycle.

o Euthanize all animals according to IACUC guidelines.

o Excise tumors, weigh them, and process for downstream analysis (e.qg.,
pharmacodynamics, histology).

o Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of
treated group / Mean volume of control group)] x 100.

o Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance
of observed differences between treatment groups.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10787821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Setup

1. Implant PDX
Tumor Fragments

2. Monitor Tumor Growth

Exedution

3. Randomize Mice
(Tumor Volume ~150mms)

l

4. Administer ACR-368
or Vehicle (3-4 weeks)

l

5. Measure Tumor Volume
& Body Weight 2x/week

Ana

6. Euthanize & Excise Tumors
(Study Endpoint)

7. Calculate TGI &
Perform Statistical Analysis

Click to download full resolution via product page

Caption: Experimental workflow for an ACR-368 xenograft efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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